2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of benzodiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of polyphosphoric acid (PPA) as a catalyst and nitroalkanes as reactants .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzodiazole ring can produce dihydrobenzodiazoles.
Scientific Research Applications
2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain. This interaction can lead to various physiological effects, including alterations in mood, perception, and cognition.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar methoxy groups.
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine: Shares structural similarities and is synthesized from 4-bromo-2,5-dimethoxyphenethylamine.
Uniqueness
2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its benzodiazole ring structure and multiple methoxy groups, which confer distinct chemical properties and potential applications. Its ability to interact with serotonin receptors also sets it apart from other similar compounds.
Biological Activity
The compound 2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a benzodiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodiazole ring and subsequent substitution reactions to introduce the dimethoxyphenyl group. The structural characteristics can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the molecular geometry and functional groups present.
Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor activity. For example, trimethoxybenzene derivatives have shown cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics, which is crucial for cell division and proliferation .
The proposed mechanism of action for this compound includes:
- Inhibition of Tubulin Polymerization: Similar compounds have been shown to bind to tubulin, preventing its polymerization into microtubules.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of related benzodiazole derivatives:
Study | Compound | Biological Activity | Findings |
---|---|---|---|
Aggarwal et al. (2004) | Resveratrol Analog | Antitumor | Exhibited inhibition of cancer cell growth in vitro. |
Pettit et al. (1995) | Trimethoxybenzene Derivative | Cytotoxicity | Demonstrated potent cytotoxic effects against lung and breast cancer cells. |
Cushman et al. (1991) | Benzodiazole Compound | Antitumor | Induced apoptosis in cancer cell lines via tubulin inhibition. |
Pharmacological Profile
The pharmacological profile of this compound includes:
- Activity Against Cancer Cells: Effective against various types of cancer cells in vitro.
- Low Toxicity in Normal Cells: Preliminary studies suggest that it has lower toxicity towards normal cells compared to established chemotherapeutic agents.
Properties
Molecular Formula |
C19H25Cl2N3O4 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxybenzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H23N3O4.2ClH/c1-23-15-6-5-12(9-16(15)24-2)22-14-11-18(26-4)17(25-3)10-13(14)21-19(22)7-8-20;;/h5-6,9-11H,7-8,20H2,1-4H3;2*1H |
InChI Key |
WYELZFZFGPDMSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=CC(=C(C=C3N=C2CCN)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
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